molecular formula C17H17N3O B7511448 N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7511448
M. Wt: 279.34 g/mol
InChI Key: YXUHQURUFMIPLH-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPA is a heterocyclic compound that contains an imidazo[1,2-a]pyridine ring system and a carboxamide functional group.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various protein kinases, including CDKs, GSK-3, and PKC. N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and immunity.
Biochemical and Physiological Effects
N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and HSV-1.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of specific protein kinases. This allows researchers to study the role of these kinases in various cellular processes. Another advantage of using N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is its relatively low toxicity compared to other kinase inhibitors. However, one limitation of using N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, further research is needed to develop more efficient methods for synthesizing N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide and to improve its solubility in water.
In conclusion, N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that has potential applications in various scientific research fields. Its ability to selectively inhibit the activity of specific protein kinases makes it a useful tool for studying the role of these kinases in various cellular processes. Further research is needed to fully understand its mechanism of action and to develop more efficient methods for synthesizing and using N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide in lab experiments.

Synthesis Methods

The synthesis of N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 2-methylphenylacetonitrile with N-methylimidazole in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with ethyl chloroformate to obtain N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide. This method has been reported to yield N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide in good to excellent yields and is relatively simple and efficient.

Scientific Research Applications

N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has been shown to have potential applications in various scientific research fields. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has been used as a tool to study the role of protein kinases in various cellular processes. It has also been used as a probe to investigate the binding sites of various proteins and enzymes.

properties

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13-7-3-4-8-14(13)11-19(2)17(21)15-12-20-10-6-5-9-16(20)18-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUHQURUFMIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide

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